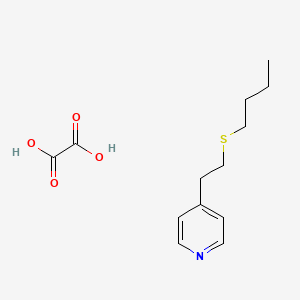
4-(2-butylsulfanylethyl)pyridine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-butilsulfaniletil)piridina; ácido oxálico es un compuesto que combina las características estructurales de la piridina y el ácido oxálico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(2-butilsulfaniletil)piridina típicamente involucra la reacción de 4-(2-bromoetil)piridina con butiltiol en presencia de una base para formar 4-(2-butilsulfaniletil)piridina. Este intermedio se hace reaccionar luego con ácido oxálico para formar el compuesto final. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y pueden requerir calentamiento para facilitar la reacción.
Métodos de producción industrial
La producción industrial de 4-(2-butilsulfaniletil)piridina; ácido oxálico puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(2-butilsulfaniletil)piridina; ácido oxálico puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El átomo de azufre en el grupo butilsulfanilo se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El anillo de piridina se puede reducir en ciertas condiciones para formar derivados de piperidina.
Sustitución: El grupo butilsulfanilo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se pueden usar agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar en reacciones de sustitución.
Productos principales
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de piperidina.
Sustitución: Varios derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
4-(2-butilsulfaniletil)piridina; ácido oxálico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales con propiedades ópticas y electrónicas específicas.
Mecanismo De Acción
El mecanismo de acción de 4-(2-butilsulfaniletil)piridina; ácido oxálico involucra su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede unirse a sitios activos o sitios alostéricos, modulando la actividad de las moléculas diana. Las vías involucradas pueden incluir la inhibición de la actividad enzimática o la alteración de la señalización del receptor.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(2-butilsulfaniletil)piridina
- Ácido piridina-2-carboxílico
- 2-butilsulfanil-4-metilpiridina
Singularidad
4-(2-butilsulfaniletil)piridina; ácido oxálico es único debido a la presencia tanto del grupo butilsulfanilo como del grupo ácido oxálico. Esta combinación confiere propiedades químicas y físicas distintas, lo que la hace adecuada para aplicaciones específicas que los compuestos similares pueden no poder lograr.
Propiedades
Número CAS |
134480-50-5 |
|---|---|
Fórmula molecular |
C13H19NO4S |
Peso molecular |
285.36 g/mol |
Nombre IUPAC |
4-(2-butylsulfanylethyl)pyridine;oxalic acid |
InChI |
InChI=1S/C11H17NS.C2H2O4/c1-2-3-9-13-10-6-11-4-7-12-8-5-11;3-1(4)2(5)6/h4-5,7-8H,2-3,6,9-10H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
JPUBXSMBWWPRPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















